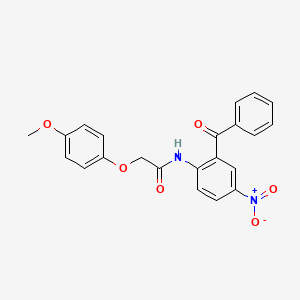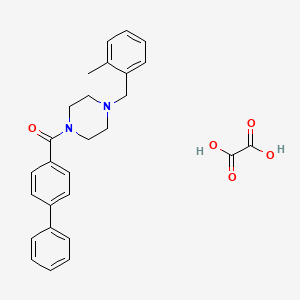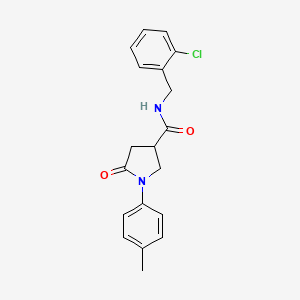![molecular formula C26H25N3O5 B4013704 3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4013704.png)
3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate
Übersicht
Beschreibung
3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as AM-1220, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been studied extensively for its pharmacological effects.
Wirkmechanismus
3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. This receptor is involved in a wide range of physiological processes, including pain perception, mood regulation, and appetite control. By binding to this receptor, this compound can modulate these processes and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects, including analgesia, sedation, and hypothermia. It also has potent anti-inflammatory effects, which may be mediated through its effects on the cannabinoid receptor CB2. In addition, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate in laboratory experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological effects of CB1 activation in vitro and in vivo. However, one limitation of using this compound is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of interest is the development of more selective and potent CB1 agonists, which may have greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the development of novel drug delivery systems, such as nanoparticles, that can improve the bioavailability and pharmacokinetics of this compound and other synthetic cannabinoids. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-{[4-(1-naphthoyl)-1-piperazinyl]methyl}-1H-indole oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Studies have shown that this compound has potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of these conditions.
Eigenschaften
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O.C2H2O4/c28-24(22-10-5-7-18-6-1-2-8-20(18)22)27-14-12-26(13-15-27)17-19-16-25-23-11-4-3-9-21(19)23;3-1(4)2(5)6/h1-11,16,25H,12-15,17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBWJLEDRZPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4013621.png)
![7-(4-chlorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B4013638.png)
![ethyl 2-{[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4013640.png)
![5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B4013645.png)
![3'-(3-bromo-4-methylphenyl)-1-(4-morpholinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4013659.png)


![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4013672.png)

![11-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)

![4,4'-[1-(4-bromophenyl)-1,1-ethanediyl]diphenol](/img/structure/B4013707.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4013710.png)
![2-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4013716.png)
